molecular formula C16H15N3O2S B3728866 6-amino-2-{[2-(2-naphthyloxy)ethyl]thio}-4-pyrimidinol

6-amino-2-{[2-(2-naphthyloxy)ethyl]thio}-4-pyrimidinol

Cat. No. B3728866
M. Wt: 313.4 g/mol
InChI Key: ZTPBLAHGEUKVMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-2-{[2-(2-naphthyloxy)ethyl]thio}-4-pyrimidinol is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In

Scientific Research Applications

6-amino-2-{[2-(2-naphthyloxy)ethyl]thio}-4-pyrimidinol has been used in a variety of scientific research applications. One of the most promising areas of research involves the use of this compound as a potential inhibitor of protein kinases. Protein kinases are enzymes that play a critical role in the regulation of cellular processes, and their dysregulation has been implicated in a variety of diseases, including cancer. 6-amino-2-{[2-(2-naphthyloxy)ethyl]thio}-4-pyrimidinol has been found to be a potent inhibitor of several protein kinases, including c-Src and Abl kinases.

Mechanism of Action

The mechanism of action of 6-amino-2-{[2-(2-naphthyloxy)ethyl]thio}-4-pyrimidinol involves the inhibition of protein kinases by binding to the ATP-binding site of these enzymes. This binding prevents the transfer of phosphate groups from ATP to their target proteins, thereby inhibiting their activity.
Biochemical and Physiological Effects
6-amino-2-{[2-(2-naphthyloxy)ethyl]thio}-4-pyrimidinol has been found to have a variety of biochemical and physiological effects. In addition to its ability to inhibit protein kinases, this compound has been found to have anti-inflammatory properties and to be a potent antioxidant. It has also been found to have neuroprotective effects, and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-amino-2-{[2-(2-naphthyloxy)ethyl]thio}-4-pyrimidinol in lab experiments is its potent inhibitory activity against protein kinases. This makes it a valuable tool for studying the role of these enzymes in cellular processes and disease. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several promising future directions for research involving 6-amino-2-{[2-(2-naphthyloxy)ethyl]thio}-4-pyrimidinol. One area of research involves the development of more potent and selective inhibitors of protein kinases, which may have potential applications in the treatment of cancer and other diseases. Another area of research involves the investigation of the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in scientific research.

properties

IUPAC Name

4-amino-2-(2-naphthalen-2-yloxyethylsulfanyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c17-14-10-15(20)19-16(18-14)22-8-7-21-13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9-10H,7-8H2,(H3,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPBLAHGEUKVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCCSC3=NC(=CC(=O)N3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-2-(2-naphthalen-2-yloxyethylsulfanyl)-1H-pyrimidin-6-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.